1-Aminoindole

描述

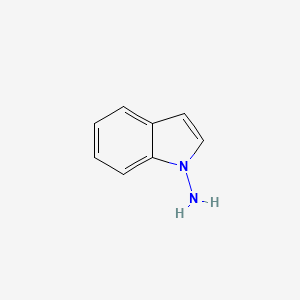

Structure

2D Structure

3D Structure

属性

IUPAC Name |

indol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSYGSNEEYEGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349128 | |

| Record name | 1-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53406-38-5 | |

| Record name | 1-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Properties of 1-Aminoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminoindole is a heterocyclic aromatic amine with a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1] As a derivative of indole, a core scaffold in numerous natural products and pharmaceuticals, this compound holds significant interest for researchers in medicinal chemistry and drug development.[2] The introduction of an amino group at the N-1 position of the indole ring can significantly modulate its electronic properties, hydrogen bonding capabilities, and reactivity, making it a valuable building block in the synthesis of novel bioactive compounds.[3] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the elucidation of its interactions in biological systems.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, including Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related indole derivatives and foundational spectroscopic principles to provide a robust predictive framework. The methodologies detailed herein are designed to be self-validating, ensuring that researchers can confidently apply these techniques in their own laboratories.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For indole and its derivatives, the absorption spectrum is characterized by two main bands, denoted as the ¹Lₐ and ¹Lₑ transitions, which are sensitive to substitution and solvent polarity.

Expected Absorption Properties of this compound:

Based on the electronic properties of the indole chromophore, this compound is expected to exhibit strong absorption in the UV region. The amino group at the N-1 position, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Property | Predicted Value | Notes |

| λₘₐₓ (¹Lₐ) | ~280-290 nm | This band is typically more intense. |

| λₘₐₓ (¹Lₑ) | ~260-270 nm | This band may appear as a shoulder. |

| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | Typical range for indole derivatives. |

Causality Behind Experimental Choices:

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption bands. Non-polar solvents like hexane or cyclohexane will provide a baseline spectrum with minimal solvent-solute interactions. In contrast, polar solvents such as ethanol or water can lead to solvatochromic shifts due to hydrogen bonding and dipole-dipole interactions with the N-H of the amino group and the indole ring.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Preparation of Stock Solution: Accurately weigh approximately 1-5 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic grade solvent (e.g., ethanol) to prepare a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁴ to 10⁻⁶ M.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 200 nm to 400 nm.

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement:

-

Rinse the cuvette with the most dilute working solution and then fill it.

-

Place the cuvette in the sample holder and record the absorption spectrum.

-

Repeat the measurement for all working solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λₘₐₓ.

-

Diagram 1: Experimental Workflow for UV-Vis Spectroscopy

Caption: Workflow for acquiring UV-Vis absorption spectra.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. Indole and its derivatives are often naturally fluorescent, a property that is exploited in the study of proteins containing tryptophan residues.

Expected Fluorescence Properties of this compound:

This compound is expected to be fluorescent, with the emission wavelength being sensitive to the polarity of the solvent. In non-polar solvents, a more structured emission spectrum is anticipated, while in polar solvents, a broader, red-shifted emission is likely due to solvent relaxation around the excited state dipole.

Table 2: Predicted Fluorescence Data for this compound

| Property | Predicted Value | Notes |

| Excitation Wavelength (λₑₓ) | ~280-290 nm | Should correspond to the lowest energy absorption band. |

| Emission Wavelength (λₑₘ) | ~330-360 nm | Highly dependent on solvent polarity. |

| Quantum Yield (Φ) | 0.1 - 0.4 | A measure of the efficiency of fluorescence. |

| Fluorescence Lifetime (τ) | 1 - 5 ns | The average time the molecule spends in the excited state. |

Causality Behind Experimental Choices:

The choice of excitation wavelength is determined by the absorption spectrum. To obtain the strongest fluorescence signal, the excitation wavelength should be set at or near the absorption maximum. The concentration of the sample is also crucial; it should be low enough to avoid inner filter effects, where the emitted light is reabsorbed by other molecules in the solution.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane or acetonitrile) with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.

-

Set the emission scan range, typically from 10 nm above the excitation wavelength to around 600 nm.

-

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under the same experimental conditions.

-

Calculate the quantum yield of this compound using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts x and st refer to the sample and the standard, respectively.

-

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC): This is a more advanced technique requiring specialized instrumentation.

Diagram 2: Experimental Workflow for Fluorescence Spectroscopy

Caption: Workflow for acquiring fluorescence spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Expected NMR Properties of this compound:

The NMR spectra of this compound will show distinct signals for the protons and carbons of the indole ring and the amino group. The chemical shifts will be influenced by the electron-donating nature of the amino group and the aromatic ring currents. While specific data for this compound is limited, a ¹³C NMR spectrum is referenced by PubChem and available on SpectraBase.[1][4][5]

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH₂ | 4.0 - 6.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| H-2 | 6.5 - 7.0 | Doublet | |

| H-3 | 6.2 - 6.7 | Doublet | |

| H-4 | 7.4 - 7.8 | Doublet | |

| H-5 | 6.9 - 7.3 | Triplet | |

| H-6 | 6.9 - 7.3 | Triplet | |

| H-7 | 7.3 - 7.7 | Doublet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 120 - 125 |

| C-3 | 100 - 105 |

| C-3a | 128 - 132 |

| C-4 | 118 - 122 |

| C-5 | 120 - 124 |

| C-6 | 120 - 124 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

Causality Behind Experimental Choices:

The choice of deuterated solvent is crucial for NMR. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a good option, particularly for observing exchangeable protons like those of the amino group. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended):

-

Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations. These experiments are invaluable for unambiguous signal assignment.

-

Diagram 3: Experimental Workflow for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Properties of this compound:

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the amino group, the C-H bonds of the aromatic ring, and the C=C and C-N bonds of the indole moiety.

Table 5: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands for primary amine) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| N-H Bend (Amino) | 1550 - 1650 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| Aromatic C-H Bend (Out-of-plane) | 700 - 900 | Strong |

Causality Behind Experimental Choices:

For solid samples, the KBr pellet method is often used to obtain a high-quality spectrum. The sample must be thoroughly ground with dry KBr to ensure a uniform dispersion and prevent scattering of the IR beam. Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Turn on the FT-IR spectrometer and allow it to purge with dry air or nitrogen.

-

-

Background Measurement: Record a background spectrum with an empty sample compartment.

-

Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Diagram 4: Experimental Workflow for IR Spectroscopy

Caption: Workflow for acquiring IR spectra.

Conclusion

References

- 1. This compound | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chembk.com [chembk.com]

- 4. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Aminoindole

This guide provides a comprehensive technical overview of 1-aminoindole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of facts, this document delves into the nuanced interplay of its structure, bonding, and reactivity, offering field-proven insights into its synthesis and characterization.

Unveiling this compound: A Molecule of Latent Potential

This compound (CAS No. 53406-38-5) is an aromatic heterocyclic organic compound with the molecular formula C₈H₈N₂.[1][2] It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, and an amino group is substituted at the N1 position of the pyrrole ring. This seemingly simple modification to the indole scaffold introduces profound changes in its electronic properties and reactivity, making it a versatile building block in medicinal chemistry and organic synthesis. The indole motif itself is a privileged structure, forming the core of numerous natural products, bioactive molecules, and pharmaceutical drugs.[3] The addition of the 1-amino group further expands its chemical space, opening avenues for the development of novel therapeutic agents.

The Architectural Blueprint: Molecular Structure and Bonding

A deep understanding of this compound's chemical behavior begins with a thorough analysis of its structure and the nature of the bonds that hold it together.

Orbital Hybridization and Molecular Geometry

The core indole scaffold is a planar molecule, a consequence of the sp² hybridization of its carbon and nitrogen atoms. This hybridization leads to a framework of σ-bonds and a delocalized π-electron system across the bicyclic structure. The amino group attached to the N1 position also features an sp²-hybridized nitrogen atom, allowing its lone pair of electrons to participate in resonance with the indole ring system. This planarity is a key factor in the molecule's aromaticity and its ability to interact with biological targets.

Diagram 1: Chemical Structure of this compound

Caption: Ball-and-stick representation of this compound.

Resonance and Electron Delocalization: The Heart of its Reactivity

The concept of resonance is crucial to understanding the electronic distribution and stability of this compound. The delocalization of π-electrons across the fused ring system, which includes the lone pair from the N1 nitrogen and the attached amino group, dictates its chemical personality. Several resonance structures can be drawn to represent this delocalization.

The most significant resonance contributors are those that maintain the aromaticity of the benzene ring and place formal charges on atoms best able to accommodate them (i.e., more electronegative atoms). The participation of the N1 lone pair in the π-system is fundamental to the aromaticity of the pyrrole ring. The additional amino group at N1 introduces further possibilities for charge delocalization.

Diagram 2: Key Resonance Structures of this compound

Caption: Major resonance contributors illustrating electron delocalization.

Analysis of Resonance Contributor Stability:

-

Structure A: This is the neutral, ground-state representation. It is a major contributor due to the absence of formal charges.

-

Structure B: This contributor places a negative charge on the C3 carbon and a positive charge on the exocyclic amino nitrogen. While it involves charge separation, it highlights the increased electron density at the C3 position, which is a key factor in its reactivity towards electrophiles.

-

Structure C: This structure disrupts the aromaticity of the benzene ring and is therefore a less significant contributor to the overall resonance hybrid.

The stability of these resonance structures can be evaluated based on established principles: structures with a greater number of covalent bonds, minimal formal charges, and negative charges on more electronegative atoms are more stable.[4][5] In the case of this compound, the resonance hybrid has significant electron density at the C3 position, making it the primary site for electrophilic attack.

Synthesis of this compound: A Methodological Perspective

The synthesis of 1-aminoindoles has been an area of active research, with several methods developed to access this important scaffold. A particularly efficient and versatile approach involves palladium-catalyzed domino reactions.

Palladium-Catalyzed Domino Synthesis

A notable method for the synthesis of substituted 1-aminoindoles involves a palladium-catalyzed domino reaction of 2-halo-phenylacetylenes with hydrazines. This one-pot reaction proceeds under mild conditions and exhibits high functional group tolerance, affording the desired products in good to excellent yields.

Causality in Experimental Choices:

-

Catalyst System: The choice of a palladium catalyst is crucial. Palladium(0) species are effective in activating the carbon-halogen bond of the starting material, initiating the catalytic cycle. The selection of appropriate ligands can further modulate the catalyst's activity and stability.

-

Reaction Conditions: The use of mild reaction conditions is advantageous as it allows for the presence of a wide range of functional groups in the substrates without decomposition.

-

Domino Approach: A domino or cascade reaction is highly efficient as it combines multiple bond-forming events in a single pot without the need for isolating intermediates. This reduces waste, saves time, and often leads to higher overall yields.

Diagram 3: Workflow for Palladium-Catalyzed Synthesis of this compound

Caption: Simplified workflow of a palladium-catalyzed domino synthesis.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a representative example of a palladium-catalyzed synthesis of a this compound derivative. Each step is designed to ensure reproducibility and high yield, with built-in checks for reaction progress.

Synthesis of a Representative this compound Derivative

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-halophenylacetylene (1.0 mmol), the corresponding hydrazine (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., a phosphine ligand, 4-10 mol%).

-

Rationale: An inert atmosphere is critical to prevent the oxidation of the palladium catalyst and other sensitive reagents. The slight excess of the hydrazine ensures complete consumption of the limiting reagent.

-

-

Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL) to the Schlenk tube.

-

Rationale: Dry and degassed solvents are essential to prevent quenching of the catalyst and side reactions.

-

-

Base Addition: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) to the reaction mixture.

-

Rationale: The base is required to facilitate the deprotonation of the hydrazine and to neutralize any acidic byproducts, driving the reaction forward.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours).

-

Rationale: The optimal temperature and time are determined empirically for each substrate combination to ensure complete conversion.

-

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Self-Validation: Regular monitoring confirms the consumption of starting materials and the formation of the product, allowing for timely quenching of the reaction.

-

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Rationale: The work-up procedure removes the base, salts, and other water-soluble impurities.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Self-Validation: The purity of the final product is confirmed by analytical techniques such as NMR and mass spectrometry.

-

Reactivity of this compound: An Electron-Rich Aromatic System

The presence of the 1-amino group significantly influences the reactivity of the indole ring, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with a preference for the C3 position.[6][7][8] This regioselectivity is explained by the stability of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized over the N1 atom without disrupting the aromaticity of the benzene ring, leading to a more stable intermediate compared to attack at C2.

The 1-amino group, being an electron-donating group, further enhances the electron density of the indole ring, making it even more susceptible to electrophilic attack. The lone pair on the amino nitrogen can participate in resonance, further increasing the nucleophilicity of the ring, especially at the C2 and C3 positions. However, the inherent preference for C3 substitution in the indole scaffold generally dominates.

Spectroscopic Characterization of this compound

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons on the benzene ring (δ ≈ 7.0-7.6 ppm). Protons at C2 and C3 of the pyrrole ring (δ ≈ 6.5-7.0 ppm). A broad singlet for the -NH₂ protons, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | Signals for the eight carbon atoms, with those in the benzene ring appearing in the aromatic region (δ ≈ 110-140 ppm). The C2 and C3 carbons will have distinct chemical shifts reflecting their electronic environment. |

| IR Spectroscopy | N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine). C-H stretching for the aromatic and pyrrole rings above 3000 cm⁻¹. C=C stretching vibrations for the aromatic ring around 1450-1600 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (132.17 g/mol ).[1] Fragmentation patterns may involve the loss of the amino group or cleavage of the pyrrole ring. |

Note: The exact chemical shifts and peak positions can vary depending on the solvent and the presence of substituents.

The Role of this compound in Drug Discovery

The this compound scaffold is a valuable pharmacophore in drug discovery. Its ability to be readily functionalized at various positions allows for the creation of diverse libraries of compounds for biological screening. Derivatives of this compound have been investigated for a range of therapeutic applications, leveraging the unique electronic and steric properties conferred by the 1-amino group to achieve potent and selective interactions with biological targets.

Conclusion

This compound is a fascinating and synthetically valuable molecule. Its unique chemical structure, characterized by an electron-rich aromatic system and the presence of a reactive amino group, provides a fertile ground for chemical exploration. A thorough understanding of its bonding, reactivity, and synthetic methodologies, as detailed in this guide, is essential for harnessing its full potential in the development of novel chemical entities with applications in materials science and medicine.

References

- 1. This compound | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Aminoindole(5192-03-0) 1H NMR spectrum [chemicalbook.com]

- 3. Reaction of indole and analogues with amino acid complexes of Escherichia coli tryptophan indole-lyase: detection of a new reaction intermediate by rapid-scanning stopped-flow spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

1-Aminoindole: A Comprehensive Technical Guide for Researchers

Introduction: The Significance of the 1-Aminoindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and structural versatility allow for diverse functionalization, leading to compounds with a wide spectrum of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents.[3] Within this important class of heterocycles, this compound emerges as a particularly intriguing building block for drug discovery and development. The introduction of an amino group at the N1 position of the indole ring fundamentally alters its electronic and chemical properties, offering new vectors for molecular elaboration and potential interactions with biological targets.

This guide provides an in-depth exploration of the physical and chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its spectroscopic signature, reactivity profile, synthetic routes, and potential applications, offering field-proven insights and detailed protocols to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and analysis.

Core Physical Properties

This compound is typically a colorless to light yellow solid at room temperature.[4] Its core physicochemical properties are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as the boiling point and density, are predicted values based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂ | [5] |

| Molar Mass | 132.16 g/mol | [5] |

| Melting Point | 40 °C | [4] |

| Boiling Point (Predicted) | 296.2 ± 23.0 °C | [4] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [4] |

| Appearance | Colorless to light yellow solid | [4] |

| pKa (Predicted) | 7.05 ± 0.70 | [4] |

Solubility Profile

Qualitative assessments indicate that this compound is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane.[4] Quantitative solubility data in common laboratory solvents is not extensively reported in the literature. However, a generalized experimental protocol for determining solubility is provided for researchers requiring precise measurements for applications such as reaction optimization or formulation development.

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., ethanol, DMSO, DMF)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Pipettes

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and compound.

-

Add a known volume (e.g., 2 mL) of the desired solvent to the vial.

-

Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vial to confirm that excess solid remains, indicating a saturated solution.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully pipette a known volume (e.g., 1 mL) of the supernatant into a pre-weighed drying vessel.

-

Evaporate the solvent from the supernatant under a stream of nitrogen or in a drying oven at a temperature below the compound's boiling point until a constant weight is achieved.

-

Weigh the drying vessel containing the dried solute.

-

Calculate the solubility in mg/mL or other desired units.

Caption: Workflow for gravimetric solubility determination.

Spectroscopic Signature

The unique arrangement of atoms in this compound gives rise to a characteristic spectroscopic fingerprint, which is essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole ring and the protons of the amino group. The protons on the benzene portion of the ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), with their exact chemical shifts and coupling patterns determined by their position. The protons on the pyrrole ring (at C2 and C3) will also resonate in the aromatic region, generally slightly upfield compared to the benzene ring protons. The amino group (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.[6]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The eight carbon atoms of this compound will give rise to distinct signals. A reference to the ¹³C NMR spectrum of this compound in DMSO-d₆ exists in the SpectraBase database, which can be consulted for precise chemical shift values.[7][8] Generally, the carbons of the benzene ring will appear in the δ 110-140 ppm range, while the C2 and C3 carbons of the pyrrole ring will also fall within this aromatic region.[5]

| Carbon Position | Expected ¹³C Chemical Shift Range (ppm) |

| C2 | 100 - 110 |

| C3 | 120 - 130 |

| C3a | 125 - 135 |

| C4 | 115 - 125 |

| C5 | 120 - 130 |

| C6 | 118 - 128 |

| C7 | 110 - 120 |

| C7a | 135 - 145 |

Note: The expected chemical shift ranges are based on general values for indole derivatives and may vary depending on the solvent and other experimental conditions.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amino) | Stretch | 3500 - 3300 | Medium, two bands for primary amine |

| C-H (aromatic) | Stretch | 3100 - 3000 | Medium |

| C=C (aromatic) | Stretch | 1600 - 1450 | Medium to strong |

| C-N | Stretch | 1335 - 1250 | Strong |

| N-H (amino) | Bend (scissoring) | 1650 - 1580 | Medium |

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[9][10] The aromatic C-H and C=C stretching vibrations confirm the presence of the indole ring system.[11]

In electron ionization mass spectrometry (EI-MS), this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 132). Due to the presence of two nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule. The fragmentation pattern will be influenced by the stability of the indole ring and the presence of the amino group. A characteristic fragmentation of indoles is the loss of HCN (27 mass units), which may be observed.[12][13] The loss of the amino group (NH₂) as a radical (16 mass units) or ammonia (NH₃) (17 mass units) is also a plausible fragmentation pathway.[14]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the electron-rich indole nucleus and the N-amino substituent.

Reactivity of the Indole Ring: Electrophilic Aromatic Substitution

The indole ring is highly activated towards electrophilic aromatic substitution (SₑAr), with the C3 position being the most nucleophilic and kinetically favored site of attack.[15] This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion) without disrupting the aromaticity of the benzene ring.[16]

The 1-amino group is an activating group, further increasing the electron density of the indole ring system through resonance. This enhanced nucleophilicity makes this compound even more reactive towards electrophiles than unsubstituted indole. The directing effect of the 1-amino group is expected to reinforce the inherent preference for substitution at the C3 position.

Caption: General mechanism for electrophilic substitution at the C3 position of this compound.

Note: A placeholder is used for the product image as it depends on the specific electrophile.

Reactivity of the 1-Amino Group

The exocyclic amino group behaves as a typical primary amine, exhibiting nucleophilic properties.[17] It can participate in reactions such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones. The nucleophilicity of the 1-amino group allows for the introduction of a wide variety of substituents at the N1 position, providing a powerful handle for library synthesis in drug discovery programs.

Stability

Like many electron-rich heterocycles, this compound may be sensitive to strong acids and oxidizing agents. Protonation is likely to occur at the C3 position, which can lead to polymerization or decomposition under harsh acidic conditions.[2] It is advisable to handle and store this compound under an inert atmosphere, protected from light and strong acids.

Synthetic Approaches to this compound

Several synthetic routes to 1-aminoindoles have been reported, offering flexibility in terms of starting materials and reaction conditions.

N-Amination of Indole

A direct and straightforward method for the synthesis of this compound is the electrophilic amination of the indole nitrogen. Hydroxylamine-O-sulfonic acid (HOSA) is a common reagent for this transformation.[3] The reaction proceeds by the nucleophilic attack of the deprotonated indole (indolide anion) on the electrophilic nitrogen of HOSA.

Materials:

-

Indole

-

Potassium hydroxide (KOH) or other strong base

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Reaction vessel with inert atmosphere capabilities

-

Standard workup and purification reagents (water, organic solvent for extraction, silica gel for chromatography)

Procedure:

-

Dissolve indole in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a strong base (e.g., powdered KOH) portion-wise to generate the indolide anion. Stir for 30-60 minutes at low temperature.

-

In a separate flask, dissolve hydroxylamine-O-sulfonic acid in the same anhydrous solvent.

-

Add the HOSA solution dropwise to the cold solution of the indolide anion.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Caption: Workflow for the synthesis of this compound via N-amination.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method for preparing indoles from o-nitrotoluenes.[4][7] While not a direct synthesis of this compound itself, this methodology is crucial for preparing substituted indoles and can be conceptually adapted. The key steps involve the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization.[18][19][20]

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of novel therapeutic agents. The presence of the N-amino group provides a versatile handle for diversification, allowing for the exploration of a broad chemical space.

As a Privileged Scaffold

Indole derivatives are known to interact with a multitude of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3] The addition of the 1-amino group can modulate the binding affinity and selectivity of these compounds. For example, derivatives of aminoindoles have been investigated for their potent activity against Plasmodium falciparum, the parasite responsible for malaria.[21]

Bioisosteric Replacement and Scaffold Hopping

In drug design, the this compound moiety can be used as a bioisostere for other bicyclic heterocycles or as a novel scaffold in "scaffold hopping" campaigns to identify new lead compounds with improved properties. Its unique electronic distribution and hydrogen bonding capabilities (both as a donor and acceptor) make it an attractive template for library design.

Examples of Bioactive Indole Derivatives

While specific drugs derived directly from this compound are not widely commercialized, the broader class of indole-containing drugs is extensive. Examples include:

-

Sumatriptan: An anti-migraine drug.[1]

-

Indomethacin: A non-steroidal anti-inflammatory drug (NSAID).[22]

-

Vinblastine: An anti-cancer agent.[1]

The synthetic accessibility and versatile reactivity of this compound position it as a key intermediate for the development of the next generation of indole-based therapeutics.

Safety and Handling

Based on aggregated GHS information, this compound is considered hazardous.[5]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place.[4] Recommended storage temperature is 2-8 °C.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of an electron-rich indole core and a nucleophilic N-amino group provides a rich platform for the development of novel molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in research and drug discovery. This guide has provided a comprehensive overview of these aspects, along with practical experimental guidance, to empower scientists in their pursuit of new chemical entities with therapeutic potential.

References

- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. spectrabase.com [spectrabase.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. uni-saarland.de [uni-saarland.de]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. NP-MRD: 13C NMR Spectrum (1D, 101, CD3OD, simulated) (Peak List) (NP0331820) [np-mrd.org]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

1-Aminoindole CAS number and nomenclature

An In-depth Technical Guide to 1-Aminoindole: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a heterocyclic aromatic compound that has garnered significant attention in the fields of synthetic chemistry and drug discovery. Characterized by an amino group attached to the nitrogen of the indole ring, this molecule serves as a versatile synthon for the construction of more complex, biologically active molecules. Its unique structural and electronic properties make it a valuable intermediate in the preparation of a wide range of compounds, from pharmaceuticals to dyes and pesticides. This guide provides a comprehensive overview of this compound, covering its fundamental chemical identity, detailed physicochemical properties, modern synthetic methodologies, and key applications in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to serve as an authoritative resource on this important chemical entity.

Core Identification and Physicochemical Properties

A thorough understanding of a chemical compound begins with its unambiguous identification and a clear summary of its physical and chemical properties. This data is foundational for its application in research and development.

Nomenclature and Chemical Identifiers

This compound is systematically identified by a unique CAS (Chemical Abstracts Service) number, ensuring its precise identification in literature and databases.

-

CAS Number : 53406-38-5[1]

-

IUPAC Name : indol-1-amine[1]

-

Synonyms : 1H-Indol-1-amine, Indol-1-ylamine

-

Molecular Formula : C₈H₈N₂[1]

-

InChI : InChI=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2[1]

-

SMILES : NN1C=CC2=CC=CC=C12

Physicochemical Data

The physical and chemical properties of this compound dictate its behavior in different solvents and reaction conditions, which is critical for designing synthetic routes and handling protocols.

| Property | Value | Source(s) |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless to light yellow solid | |

| Melting Point | 40 °C | |

| Boiling Point | 296.2 ± 23.0 °C (Predicted) | |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | |

| Purity | Typically ≥95% |

Synthesis of this compound: From Classical to Modern Methods

The synthesis of this compound is crucial for its availability in research. Methodologies have evolved from classical multi-step processes to more efficient, modern catalytic strategies. The choice of synthetic route often depends on the desired scale, purity requirements, and available laboratory infrastructure.

Classical Synthetic Approach: Redox of Indole

One of the traditional methods involves a two-step redox sequence starting from indole. This method, while established, involves the use of nitrates and subsequent reduction.

Causality : The logic behind this approach is the selective functionalization of the indole nitrogen. Direct amination is challenging; therefore, the nitrogen is first oxidized to an N-oxide, which activates it for a subsequent reduction to the desired N-amine.

-

Step 1: Oxidation of Indole :

-

In a round-bottom flask, dissolve indole in a suitable organic solvent like acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a nitrating agent (e.g., a solution of silver nitrate or nitric acid) dropwise while maintaining the temperature.

-

Stir the reaction mixture for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Quench the reaction by carefully adding it to ice-cold water.

-

Extract the product, indole N-oxide, with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 2: Reduction to this compound :

-

Dissolve the crude indole N-oxide from the previous step in a solvent such as ethanol.

-

Add a reducing agent (e.g., zinc dust in the presence of an acid like acetic acid, or catalytic hydrogenation with Pd/C).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Filter the reaction mixture to remove the reducing agent and any inorganic salts.

-

Concentrate the filtrate to obtain crude this compound.

-

Purify the product by column chromatography on silica gel to yield pure this compound.

-

Modern Catalytic Synthesis: Rhodium-Catalyzed C-H Annulation

Recent advancements in organometallic chemistry have led to more efficient and atom-economical methods. A notable example is the rhodium-catalyzed [3+2] annulation of a hydrazine with vinylene carbonate.[2]

Causality : This method leverages the power of transition-metal catalysis to direct C-H bond activation. The rhodium catalyst facilitates a cascade reaction that constructs the indole ring system with the amino group already in place. This approach is characterized by high yields, mild reaction conditions, and avoids the need for external oxidants, making it a more sustainable and elegant synthetic strategy.[2][3]

-

Reaction Setup :

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted hydrazine (1.0 equiv), vinylene carbonate (1.2 equiv), and the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%).

-

Add a suitable dry solvent (e.g., 1,2-dichloroethane).

-

-

Reaction Execution :

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification :

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound product.[2]

-

Synthesis Workflow Diagram

Caption: Comparative workflows for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[4][5][6] The this compound core, in particular, offers a unique vector for chemical modification, enabling the exploration of new chemical space and the development of novel therapeutic agents.

The this compound Scaffold in Bioactive Molecules

The N-amino group provides a versatile handle for derivatization, allowing for the introduction of various functional groups through standard N-acylation, N-alkylation, or condensation reactions. This chemical tractability has made the this compound scaffold a key building block in the discovery of potent and selective inhibitors for various biological targets.

Case Studies of Biologically Active this compound Derivatives

-

Na+/H+ Exchanger (NHE) Inhibitors : A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated as inhibitors of the Na+/H+ exchanger.[7] In these compounds, the this compound core is part of a larger molecular architecture designed to interact with the ion channel. The ability to modify the indole ring, particularly at the 1-position, was crucial for optimizing the inhibitory activity.[7]

-

Janus Kinase 2 (JAK2) Inhibitors : The discovery of a point mutation (V617F) in JAK2 linked to myeloproliferative disorders spurred the development of targeted inhibitors.[8] De novo design efforts identified 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as a potent lead series. Subsequent optimization led to the discovery of highly selective, orally active JAK2 inhibitors with proven in vivo efficacy in animal models, demonstrating the therapeutic potential of this scaffold.[8]

-

Antimalarial Agents : In the search for new treatments against Plasmodium falciparum, the causative agent of malaria, aminoindole-based compounds have emerged as a novel and potent scaffold.[9][10] A high-throughput screen identified an initial hit, Genz-644442, which led to an extensive medicinal chemistry program. This optimization yielded analogs with nanomolar potency against the parasite in vitro and significant efficacy in in vivo models of malaria.[9][10]

Drug Discovery Pathway Diagram

Caption: Role of this compound in a typical drug discovery pipeline.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the compound's integrity.

Hazard Identification

This compound is considered hazardous and requires careful handling. It may be irritating to the eyes, skin, and respiratory system.

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Data sourced from supplier safety information.

Recommended Handling and Personal Protective Equipment (PPE)

To mitigate risks, the following procedures should be followed:

-

Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][12]

-

Spills : In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.[11]

Storage

To ensure the stability and longevity of this compound, proper storage is critical.

-

Temperature : Store in a cool place, typically between 2-8 °C.

-

Atmosphere : Keep the container tightly sealed in a dry and well-ventilated place.

-

Light : Store in a dark place to prevent degradation.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern science. Its value as a synthetic intermediate is well-established, with both classical and advanced catalytic methods providing reliable access to this key molecule. The demonstrated success of its derivatives in targeting a diverse range of biological entities—from ion channels to kinases and pathogenic organisms—underscores its significance as a privileged scaffold in drug discovery.

Looking forward, the continued exploration of novel catalytic methods for the synthesis and functionalization of this compound will undoubtedly open new avenues for innovation. As our understanding of complex biological pathways deepens, the this compound core will likely serve as a foundational element for the rational design of next-generation therapeutics aimed at addressing pressing global health challenges.

References

- 1. This compound | C8H8N2 | CID 643221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminoindoles, a novel scaffold with potent activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

fundamental reactivity of the 1-Aminoindole ring system

An In-Depth Technical Guide to the Fundamental Reactivity of the 1-Aminoindole Ring System

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and pharmaceutical agents. Its unique electronic structure, arising from the fusion of an indole ring with a hydrazine-like nitrogen at the N1 position, imparts a distinct and versatile reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of the this compound system. We will delve into modern synthetic strategies, analyze its behavior in key organic transformations including electrophilic aromatic substitution, nucleophilic reactions, and cycloadditions, and present detailed, field-tested protocols. The causality behind experimental choices and mechanistic pathways is elucidated to provide a deeper understanding for professionals engaged in synthetic and medicinal chemistry.

Introduction: The this compound Core

Nitrogen-containing heterocycles are foundational to drug discovery, with the indole nucleus being one of the most significant.[1] The introduction of an amino group at the N1 position creates the this compound system, a modification that profoundly influences the ring's electronic properties and reactivity. This exocyclic nitrogen atom's lone pair of electrons participates in the aromatic system, yet it also introduces a new site for chemical reactions, distinct from the parent indole. This unique duality makes this compound a versatile building block for constructing complex molecules with potential therapeutic applications.[2][3] Understanding its core reactivity is paramount for its effective utilization in the synthesis of novel chemical entities.

Synthetic Routes to the this compound Scaffold

Access to the this compound core is the gateway to its chemistry. While traditional methods often involved harsh conditions, contemporary organometallic catalysis has opened avenues for mild and efficient syntheses with broad functional group tolerance.[4]

Palladium-Catalyzed Domino Synthesis

A highly efficient one-pot domino reaction has been developed for synthesizing a wide variety of substituted 1-aminoindoles.[4] This method utilizes readily available 2-halophenylacetylenes and N,N-disubstituted hydrazines, proceeding through a palladium-catalyzed coupling followed by an intramolecular cyclization.

-

Reaction Setup: To an oven-dried reaction vessel, add (2-bromophenyl)ethynylbenzene (1 equiv.), N-Boc-N-phenylhydrazine (1.2 equiv.), and sodium tert-butoxide (2.2 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as a complex formed from Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos), under an inert atmosphere (Nitrogen or Argon).

-

Solvent & Reaction: Add anhydrous toluene as the solvent. Seal the vessel and heat the reaction mixture to 100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Causality Insight: The use of a palladium catalyst is crucial for facilitating both the initial C-N bond formation (Buchwald-Hartwig amination) and the subsequent intramolecular cyclization. The choice of ligand is critical to stabilize the palladium species and promote efficient catalytic turnover. The base, NaOtBu, is required to deprotonate the hydrazine, making it a competent nucleophile.

Rhodium-Catalyzed C-H Activation/Annulation

A modern and atom-economical approach involves the rhodium-catalyzed [3+2] annulation of hydrazides with vinylene carbonate.[5] This method leverages C-H bond activation to construct the unsubstituted this compound core under mild, oxidant-free conditions.

Caption: Rhodium-catalyzed synthesis of 1-aminoindoles.

Core Reactivity of the this compound Ring

The reactivity of this compound is dominated by the electron-rich nature of the heterocyclic ring, making it highly susceptible to electrophilic attack. The C3 position is the most reactive site, a characteristic shared with the parent indole system.[6]

Electrophilic Aromatic Substitution (EAS)

Like indole, the most reactive position for electrophilic aromatic substitution on the this compound ring is C3.[6] This is due to the ability of the nitrogen atom (N1) to stabilize the positive charge in the resulting intermediate (the sigma complex or arenium ion) without disrupting the aromaticity of the fused benzene ring.[7] Attack at C2 would lead to a less stable intermediate, while substitution on the benzene ring requires harsher conditions.[6]

Caption: General mechanism of electrophilic substitution.

Common EAS Reactions:

-

Vilsmeier-Haack Formylation: Reaction with phosphoryl chloride and DMF introduces a formyl group (-CHO) at the C3 position.[6]

-

Mannich Reaction: Treatment with formaldehyde and a secondary amine (like dimethylamine) installs an aminomethyl group at C3.[6]

-

Friedel-Crafts Acylation/Alkylation: Lewis acid-catalyzed reaction with acyl halides or alkyl halides leads to C3-acylated or C3-alkylated products.[8]

Nucleophilic Reactivity

The this compound system possesses two primary nucleophilic centers: the exocyclic N1-amino group and the C3 position of the indole ring.

-

N1-Amino Group: The primary amine at the N1 position can act as a nucleophile, participating in reactions like acylation, sulfonylation, and condensation with carbonyl compounds to form hydrazones.

-

C3-Position: As established in its EAS reactivity, the C3 carbon is highly nucleophilic and will react with a variety of electrophiles.

In some specialized cases, the indole ring can be rendered susceptible to nucleophilic aromatic substitution (SNAᵣ) . This typically requires the presence of strong electron-withdrawing groups (EWGs) on the ring (e.g., a nitro group) and an activating group at the N1 position, such as a 1-methoxy group.[9][10] In such systems, a nucleophile can attack the electron-deficient C2 position, displacing the N1-methoxy group.[9]

| Reaction Type | Primary Site of Reactivity | Driving Force | Typical Reagents |

| Electrophilic Attack | C3-Position | Electron-rich π-system of the pyrrole ring | Acyl halides, Aldehydes, Alkyl halides |

| Nucleophilic Attack | Exocyclic N1-Amine | Lone pair on the primary amine nitrogen | Acid chlorides, Sulfonyl chlorides, Ketones |

| Nucleophilic Substitution | C2-Position (activated systems) | Strong EWGs on the ring, activating N1-substituent | Amines, Thiolates, Alkoxides |

Cycloaddition Reactions

The indole nucleus can participate in cycloaddition reactions, acting as either the diene or dienophile component, to construct more complex polycyclic systems. These reactions are powerful tools for rapidly increasing molecular complexity.[11]

-

[4+2] Cycloaddition (Diels-Alder): The indole ring, particularly the 2,3-double bond within the pyrrole moiety, can act as a dienophile. More commonly, the benzene ring portion can function as the diene component, though this often requires high temperatures or specific substitution patterns to overcome the aromatic stabilization energy.[11]

-

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is a highly valuable reaction for synthesizing five-membered rings. 1-Aminoindoles can react with 1,3-dipoles like azomethine ylides or nitrile oxides.[11][12] These reactions are often highly regioselective and stereoselective, providing access to complex heterocyclic scaffolds.[12]

Rearrangement Reactions

While not as common as for other heterocyclic systems, derivatives of indoles can undergo specific rearrangement reactions. A notable example is the Claisen rearrangement. If a this compound derivative is prepared with an allyl ether substituent on the fused benzene ring (e.g., at the 6-position), heating can induce a[13][13]-sigmatropic rearrangement to furnish the corresponding C-allylated product, often with high regioselectivity.[14][15]

Applications in Drug Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its structural rigidity, combined with the hydrogen bonding capacity of the N-H group and the potential for diverse substitution, makes it an attractive core for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The synthetic accessibility and versatile reactivity discussed herein empower medicinal chemists to generate libraries of novel this compound derivatives for screening and lead optimization.[16]

Conclusion

The this compound ring system exhibits a rich and predictable reactivity profile governed by the electronic interplay between the aromatic indole core and the exocyclic N1-amino group. Its high nucleophilicity at the C3 position makes it an excellent substrate for a wide array of electrophilic aromatic substitution reactions. Furthermore, the N1-amino group provides a handle for further functionalization, and the entire scaffold can participate in powerful cycloaddition reactions to build molecular complexity. Modern catalytic methods have made this valuable heterocyclic system readily accessible, ensuring its continued importance in the fields of organic synthesis, drug discovery, and materials science.

References

- 1. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. A general and mild domino approach to substituted 1-aminoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 10. Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar [semanticscholar.org]

- 11. jinjingchemical.com [jinjingchemical.com]

- 12. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]

- 13. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regioselective Claisen rearrangements in indoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. byjus.com [byjus.com]

- 16. nbinno.com [nbinno.com]

quantum chemical calculations for 1-Aminoindole

An In-Depth Technical Guide to the Quantum Chemical Calculation of 1-Aminoindole

Abstract

This compound is a heterocyclic amine containing an indole moiety, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive compounds. Understanding the electronic structure, reactivity, and spectroscopic properties of this compound at a quantum mechanical level is crucial for predicting its behavior and designing novel derivatives with enhanced therapeutic potential. This guide provides a comprehensive, technically-grounded framework for performing and interpreting quantum chemical calculations on this compound. We detail a robust computational workflow, from structural optimization to the prediction of molecular properties, grounded in Density Functional Theory (DFT) and post-Hartree-Fock methods. The causality behind the selection of theoretical models and basis sets is explained, ensuring that the described protocols are self-validating and scientifically rigorous. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate their research.

Introduction: The "Why" of Computation for this compound

The indole ring system is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs. The addition of an amino group at the N1 position, creating this compound (C₈H₈N₂), introduces unique electronic features and potential interaction sites that modulate its chemical reactivity and biological activity.[1] As an important organic synthesis intermediate, understanding its fundamental properties is key for its application in pharmaceuticals, pesticides, and dyes.[1]

Experimental characterization, while essential, can be resource-intensive and may not fully reveal the transient electronic details that govern reaction mechanisms. Quantum chemical calculations provide a powerful in-silico alternative, allowing us to build a predictive model of the molecule's behavior. By solving approximations of the Schrödinger equation, we can determine its three-dimensional structure, electron distribution, orbital energies, and predict its response to electromagnetic radiation (i.e., its spectra). This knowledge is invaluable for:

-

Rational Drug Design: Identifying sites susceptible to electrophilic or nucleophilic attack to guide the synthesis of new derivatives.

-

Pharmacophore Modeling: Understanding the molecule's electrostatic potential to predict how it might interact with a biological target.

-

Spectroscopic Analysis: Aiding the interpretation of experimental spectra (IR, UV-Vis, NMR) by providing a theoretical benchmark.

-

Reactivity Prediction: Using conceptual DFT descriptors to quantify reactivity, stability, and selectivity.[2]

This guide will walk through the theoretical and practical steps to build such a model for this compound, emphasizing methodological justification and robust validation.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is governed by the choice of the theoretical method and the basis set used to describe the molecular orbitals.[3]

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the complex many-electron wavefunction as a single Slater determinant.[4] It treats electron-electron repulsion in an averaged way, neglecting the instantaneous correlation in electron motion.[5] While computationally efficient, this neglect of "electron correlation" can lead to significant inaccuracies, especially for properties beyond molecular geometry.[6]

-

Post-Hartree-Fock Methods: To reclaim the missing correlation energy, methods like Møller-Plesset perturbation theory (MP2, MP3...) and Coupled Cluster (CC) have been developed.[7] These methods systematically improve upon the HF solution but come with a steep increase in computational cost, often scaling poorly with the size of the molecule.[6] They are considered high-accuracy methods, often used to obtain benchmark energies for smaller systems or as a "gold standard" for evaluating other methods.

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry for its remarkable balance of accuracy and efficiency. Instead of calculating the complex wavefunction, DFT determines the system's energy from its electron density. The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation. Popular functionals for organic molecules include:

-

B3LYP: A hybrid functional that mixes a portion of exact HF exchange with DFT exchange and correlation. It is widely used and provides reliable geometries and energies for a vast range of organic systems.[8]

-

M06-2X: Another hybrid functional with a high percentage of HF exchange, known for excellent performance with main-group thermochemistry and non-covalent interactions.[9]

-

-

Basis Sets: A basis set is a collection of mathematical functions (typically Gaussian-type orbitals) placed on each atom to build the molecular orbitals.[10][11] The size and flexibility of the basis set are critical for accuracy.

-

Pople-style basis sets (e.g., 6-311+G(d,p)): This notation indicates a split-valence basis set. The "6-311" means core orbitals are described by one function, while valence orbitals are described by three, allowing for more flexibility in bonding regions. The "+" indicates the addition of diffuse functions, which are crucial for describing lone pairs and anions. The "(d,p)" signifies the addition of polarization functions, which allow orbitals to change shape and are essential for describing chemical bonds accurately.[12][13] This level of basis set is an excellent choice for molecules like this compound.

-

Correlation-Consistent basis sets (e.g., cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are often used in conjunction with post-HF methods for high-accuracy calculations.[12]

-

The relationship between these core theoretical concepts is illustrated below.

Caption: Relationship between core quantum chemical methods.

Computational Methodology and Protocols

This section provides a detailed, step-by-step protocol for the comprehensive quantum chemical analysis of this compound. The chosen combination of the B3LYP functional with the 6-311+G(d,p) basis set represents a robust, well-validated level of theory for this class of molecule.[14][15]

Software and Initial Structure Preparation

-

Molecular Builder: An initial 3D structure of this compound can be built using molecular editor software like Avogadro or ChemDraw.[16] The structure can be sourced from databases like PubChem if available.[17]

-

Computational Chemistry Package: This protocol assumes the use of a major quantum chemistry package such as Gaussian, ORCA, or GAMESS.[18][19] These programs take a structured input file specifying the molecular coordinates, charge (0), spin multiplicity (singlet), and the desired calculation type.

Protocol 1: Geometry Optimization and Frequency Analysis

This is the most critical first step to find the most stable conformation of the molecule.

-

Input File Preparation: Create an input file specifying the initial coordinates of this compound.

-

Keyword Specification: Use keywords to request a geometry optimization followed by a frequency calculation. A typical keyword line would be: #p B3LYP/6-311+G(d,p) Opt Freq.

-

B3LYP/6-311+G(d,p): Specifies the chosen DFT method and basis set.

-

Opt: Requests the geometry optimization procedure, which iteratively adjusts atomic positions to find the lowest energy structure.

-

Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.

-

-

Execution and Validation: Run the calculation. Upon completion, the primary validation check is to inspect the output of the frequency calculation.

-

Confirmation of a Minimum: The structure is a true energy minimum only if there are zero imaginary frequencies. An imaginary frequency indicates a saddle point, meaning the structure is a transition state, not a stable molecule. If one is found, the geometry must be perturbed along the imaginary mode and re-optimized.

-

Protocol 2: Calculation of Electronic Properties and Reactivity Descriptors

Using the validated optimized geometry, we can now calculate a suite of electronic properties.

-

Population Analysis: A Mulliken population analysis is typically performed by default and provides partial atomic charges.[20][21] These charges offer a simple, qualitative picture of the electron distribution and potential sites for electrostatic interactions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental.[22]

-

E_HOMO: Relates to the ability to donate an electron (nucleophilicity).

-

E_LUMO: Relates to the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference ΔE = E_LUMO - E_HOMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity.[23]

-

-